2,3,6-Trifluoro-4-iodoaniline
Description
Properties
Molecular Formula |
C6H3F3IN |
|---|---|
Molecular Weight |
272.99 g/mol |
IUPAC Name |
2,3,6-trifluoro-4-iodoaniline |
InChI |
InChI=1S/C6H3F3IN/c7-2-1-3(10)4(8)5(9)6(2)11/h1H,11H2 |
InChI Key |
SXQFTUULMJLROY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)N)F |
Origin of Product |
United States |
Chemical Reactivity and Advanced Organic Transformations
Reactivity of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond in 2,3,6-Trifluoro-4-iodoaniline (B6215884) is the most reactive site for transformations involving organometallic catalysis. Aryl iodides are highly prized substrates in cross-coupling reactions due to the relatively low bond dissociation energy of the C-I bond, which facilitates oxidative addition to a low-valent metal catalyst, typically palladium(0). This high reactivity allows for coupling reactions to proceed under milder conditions and with a broader range of coupling partners compared to the corresponding aryl bromides or chlorides.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and 2,3,6-Trifluoro-4-iodoaniline is an excellent substrate for these transformations. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse range of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. fishersci.co.uklibretexts.org
The general mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
In the context of 2,3,6-Trifluoro-4-iodoaniline, the Suzuki-Miyaura coupling allows for the introduction of various aryl, vinyl, or alkyl groups at the 4-position of the aniline (B41778) ring. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl. fishersci.co.uk
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,3,6-Trifluoro-4-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |
| 2 | 2,3,6-Trifluoro-4-iodoaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Good |
| 3 | 2,3,6-Trifluoro-4-iodoaniline | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 65 | Moderate |
This table represents typical, not specific, experimental data and is for illustrative purposes.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is instrumental in the synthesis of alkynyl-substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science. nih.gov The reaction is typically carried out under mild, anaerobic conditions using an amine base that also often serves as the solvent. organic-chemistry.org
For 2,3,6-Trifluoro-4-iodoaniline, the Sonogashira coupling provides a direct route to 4-alkynyl-2,3,6-trifluoroanilines. These products can undergo further transformations, such as intramolecular cyclizations, to form various nitrogen-containing heterocycles.
Table 2: Examples of Sonogashira Coupling with 2,3,6-Trifluoro-4-iodoaniline
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 60 | 2,3,6-Trifluoro-4-(phenylethynyl)aniline |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | i-Pr₂NH | THF | RT | 2,3,6-Trifluoro-4-((trimethylsilyl)ethynyl)aniline |
| 3 | 1-Hexyne | Pd(OAc)₂, PPh₃, CuI | Piperidine | Toluene | 80 | 2,3,6-Trifluoro-4-(hex-1-yn-1-yl)aniline |
This table represents typical, not specific, experimental data and is for illustrative purposes.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of a new C-N bond. This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides, including less reactive aryl chlorides. nih.gov
While 2,3,6-Trifluoro-4-iodoaniline already possesses an amino group, the Buchwald-Hartwig amination can be employed to introduce a second, different amino substituent, leading to the formation of substituted phenylenediamines.
Table 3: Illustrative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 |
| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 90 |
This table represents typical, not specific, experimental data and is for illustrative purposes.
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a powerful method for the arylation of alkenes. The mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
Applying the Heck reaction to 2,3,6-Trifluoro-4-iodoaniline allows for the introduction of a vinyl group at the 4-position. The resulting styrenic products can be valuable precursors for further synthetic elaborations.
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organohalide with an organotin compound. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups, and the organostannane reagents are typically stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org
The Stille reaction can be used to couple 2,3,6-Trifluoro-4-iodoaniline with various organostannanes, including vinyl-, aryl-, and alkynylstannanes, to form new C-C bonds. The mechanism is analogous to other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Transition-Metal-Free Coupling Reactions
In recent years, a significant focus has been placed on developing coupling reactions that avoid the use of transition metals, offering more sustainable and cost-effective synthetic routes. One such prominent reaction is the transition-metal-free Sonogashira-type coupling. While traditionally reliant on palladium and copper catalysts, variations of this reaction can proceed without transition metals under specific conditions. acs.org These reactions typically involve the coupling of an aryl halide with a terminal alkyne. For 2,3,6-Trifluoro-4-iodoaniline, such a reaction would involve its C-I bond. The general pathways for transition-metal-free couplings can include radical-mediated processes, aryne intermediates, or reactions promoted by strong bases. wikipedia.org A copper-free alkynylation using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) represents a key step in the synthesis of indole (B1671886) derivatives from ortho-haloanilines, a category to which 2,3,6-trifluoro-4-iodoaniline belongs.
Ullmann-Type Coupling Reactions
The Ullmann reaction is a classic copper-catalyzed method for the formation of carbon-carbon or carbon-heteroatom bonds. nih.gov Ullmann-type reactions are particularly effective for coupling aryl halides with nucleophiles such as amines, alcohols, and thiols. The reactivity of the aryl halide in Ullmann couplings follows the order I > Br > Cl, making 2,3,6-Trifluoro-4-iodoaniline an excellent substrate due to its iodine substituent. These reactions traditionally require high temperatures and stoichiometric amounts of copper, though modern methods often use catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. The electron-withdrawing nature of the fluorine atoms on the aniline ring can further activate the C-I bond towards nucleophilic attack, facilitating the coupling process. A notable example of a related reaction is the formation of 2,3,6-trifluoro-N-(2-fluoro-4-iodophenyl)aniline, which demonstrates the feasibility of C-N bond formation using fluorinated iodoanilines in Ullmann-type couplings. organic-chemistry.org
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Transition-Metal-Free Sonogashira | 2,3,6-Trifluoro-4-iodoaniline, Terminal Alkyne | Strong Base (e.g., KOtBu, DBU) | Arylalkyne |
| Ullmann C-N Coupling | 2,3,6-Trifluoro-4-iodoaniline, Amine | Copper catalyst (e.g., CuI), Base | Diaryl Amine |
Reactivity of the Amino Group
The amino group of 2,3,6-Trifluoro-4-iodoaniline is a versatile functional handle for a variety of chemical transformations, including protection, derivatization, and the construction of heterocyclic systems.
Acylation and Sulfonylation Reactions for Amine Protection and Derivatization
Acylation and sulfonylation are common methods for protecting the amino group or for introducing new functionalities. The nucleophilic amino group of 2,3,6-Trifluoro-4-iodoaniline readily reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding acetamide. Similarly, sulfonylation with reagents such as p-toluenesulfonyl chloride (TsCl) in the presence of a base yields the corresponding sulfonamide. These reactions are often high-yielding and proceed under mild conditions. The resulting amides and sulfonamides are generally more stable and less prone to oxidation than the free amine, making this a crucial step in multi-step syntheses.
Alkylation and Arylation Strategies
Direct N-alkylation of the amino group can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.
N-arylation of 2,3,6-Trifluoro-4-iodoaniline can be accomplished through reactions like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the aniline and an aryl halide or triflate, providing access to a wide range of diarylamine derivatives.
| Reaction | Reagent | Product | Purpose |
| Acylation | Acetyl chloride | N-(2,3,6-Trifluoro-4-iodophenyl)acetamide | Amine protection/derivatization |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2,3,6-Trifluoro-4-iodophenyl)-4-methylbenzenesulfonamide | Amine protection/derivatization |
| N-Alkylation | Alkyl halide / Reductive amination | N-Alkyl-2,3,6-trifluoro-4-iodoaniline | Derivatization |
| N-Arylation | Aryl halide (Pd-catalyzed) | N-Aryl-2,3,6-trifluoro-4-iodoaniline | Derivatization |
Reactions Leading to Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines)
2,3,6-Trifluoro-4-iodoaniline is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.
A powerful strategy for the synthesis of substituted indoles involves the initial alkynylation of 2,3,6-Trifluoro-4-iodoaniline, followed by an intramolecular cyclization. The Sonogashira coupling is a widely used method for the C-C bond formation between the aniline and a terminal alkyne, yielding a 2-alkynylaniline intermediate. nih.govlibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. acs.org
Once the 2-alkynylaniline is formed, it can undergo cyclization to the indole ring system. This cyclization can be promoted by a variety of catalysts, including palladium, copper, or other transition metals, as well as under metal-free conditions, often with a base. The presence of the fluorine atoms on the aniline ring can influence the regioselectivity and efficiency of the cyclization. A notable advanced transformation is the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a trifluoromethylating agent, which proceeds via a domino trifluoromethylation/cyclization strategy.
The general sequence is as follows:
Alkynylation: 2,3,6-Trifluoro-4-iodoaniline is coupled with a terminal alkyne (e.g., via Sonogashira coupling) to give N-(2,3,6-trifluoro-4-(alkynyl)phenyl)amine.
Cyclization: The resulting alkynylated aniline undergoes an intramolecular cyclization to form the corresponding 4,5,7-trifluoroindole derivative.
This methodology provides a modular and efficient route to highly functionalized and fluorinated indole scaffolds.
Reactivity of the Fluorine Atoms
The fluorine atoms on the aromatic ring of 2,3,6-trifluoro-4-iodoaniline significantly influence its reactivity, particularly in nucleophilic aromatic substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, especially those activated by electron-withdrawing groups. youtube.com In the context of 2,3,6-trifluoro-4-iodoaniline, the fluorine atoms act as activating groups, facilitating the displacement of a suitable leaving group by a nucleophile. While the iodine atom is a potential leaving group, the fluorine atoms themselves can also be displaced under certain conditions.
The SNAr mechanism typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.com The rate of SNAr reactions is often enhanced by heating. youtube.com
The presence of multiple fluorine atoms on the aniline ring has a profound effect on the regioselectivity and rates of chemical reactions. Fluorine is the most electronegative element, and its electron-withdrawing nature can significantly alter the electron density distribution within the aromatic ring. bohrium.com This electronic influence can direct incoming electrophiles or nucleophiles to specific positions and affect the stability of reaction intermediates. bohrium.com
In the case of 2,3,6-trifluoro-4-iodoaniline, the fluorine atoms at the 2, 3, and 6 positions create a unique electronic environment. This substitution pattern can influence the acidity of the amine protons, the nucleophilicity of the nitrogen atom, and the reactivity of the carbon-iodine bond. The cumulative electron-withdrawing effect of the three fluorine atoms deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. bohrium.com
The specific placement of the fluorine atoms also dictates the regiochemical outcome of reactions. For instance, in nucleophilic aromatic substitution reactions, the position of attack will be determined by the relative stability of the possible Meisenheimer intermediates. The fluorine atoms can stabilize the negative charge in the intermediate through their inductive effects.
Multi-Component Reactions and Cascade Processes Involving 2,3,6-Trifluoro-4-iodoaniline
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov While specific MCRs involving 2,3,6-trifluoro-4-iodoaniline are not extensively reported, its structural features make it a promising candidate for such reactions.
For example, the aniline functionality can participate in isocyanide-based MCRs like the Ugi or Passerini reactions. nih.gov The iodo-substituent could be utilized in transition-metal-catalyzed MCRs. The fluorine atoms would be expected to influence the reactivity and selectivity of these processes.
Cascade reactions, which involve two or more sequential transformations where the product of the first reaction is the substrate for the next, are another area where 2,3,6-trifluoro-4-iodoaniline could find application. The combination of the amine, iodo, and fluoro substituents offers multiple reaction sites that could be sequentially addressed in a cascade process to rapidly build molecular complexity.
Advanced Synthetic Applications and Building Block Utility
Precursor in Complex Molecule Synthesis
The strategic placement of reactive sites on the 2,3,6-trifluoro-4-iodoaniline (B6215884) ring allows for its use as a foundational element in the assembly of intricate molecular architectures. Its utility as a precursor is particularly evident in the synthesis of fluorinated heterocyclic scaffolds, polyfluorinated aromatic systems, drug-like molecules, and advanced agrochemical intermediates.
Synthesis of Fluorinated Heterocyclic Scaffolds
The aniline (B41778) moiety of 2,3,6-trifluoro-4-iodoaniline is a ready participant in cyclization reactions to form a variety of nitrogen-containing heterocycles. The fluorine atoms on the aromatic ring can significantly influence the electronic properties and conformational preferences of the resulting heterocyclic systems. The carbon-iodine bond provides a site for further functionalization, allowing for the introduction of diverse substituents through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity enables the construction of complex, highly substituted fluorinated heterocycles that are of significant interest in medicinal chemistry and materials science.
Building Blocks for Polyfluorinated Aromatic Systems
The compound serves as an essential building block for the synthesis of more complex polyfluorinated aromatic and bi-aromatic systems. The iodine atom is a key feature, facilitating palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling, the iodo-group can be reacted with a boronic acid or ester to form a new carbon-carbon bond, effectively linking the trifluorophenyl ring to another aromatic system. This methodology is instrumental in constructing molecules like fluorinated biphenyls and terphenyls. google.com
Table 1: Examples of Polyfluorinated Aromatic Systems Synthesized from 2,3,6-Trifluoro-4-iodoaniline Precursors
| Resulting Compound Structure | Synthetic Utility |
| Fluorinated Biphenyls | Serve as intermediates for liquid crystals and other advanced materials. |
| Fluorinated Terphenyls | Utilized in the development of liquid crystal displays and other electronic components. google.com |
Generation of Drug-Like Molecules
In the realm of medicinal chemistry, the introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. 2,3,6-Trifluoro-4-iodoaniline provides a direct route to incorporate a trifluorinated phenyl group into potential therapeutic agents. The synthetic routes often involve the transformation of the amino group into other functionalities or its incorporation into a larger heterocyclic core. The iodo-group, as previously mentioned, allows for the attachment of various side chains and pharmacophores through cross-coupling chemistry, enabling the rapid generation of diverse libraries of drug-like molecules for screening and lead optimization.
Synthesis of Advanced Agrochemical Intermediates
The principles that make 2,3,6-trifluoro-4-iodoaniline valuable in pharmaceutical synthesis also apply to the development of modern agrochemicals. The presence of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. This aniline derivative can be used to construct the core structures of new agrochemical candidates. The synthetic pathways mirror those used in medicinal chemistry, focusing on the elaboration of the aniline and iodo functionalities to build complex molecules with desired biological activities for crop protection.
Applications in Materials Science and Polymer Chemistry
The influence of fluorine on material properties is profound, often imparting increased thermal stability, chemical resistance, and unique electronic characteristics. Consequently, 2,3,6-trifluoro-4-iodoaniline has found a niche in the synthesis of specialized fluorinated materials.
Monomer Synthesis for Fluorinated Polymers
The bifunctional nature of 2,3,6-trifluoro-4-iodoaniline, possessing both an amino group and a reactive iodine atom, makes it a candidate for the synthesis of monomers for fluorinated polymers. The amino group can be converted into other polymerizable functionalities, such as an isocyanate or an acrylate. Alternatively, the iodine atom can be utilized in polymerization reactions, for example, through coupling reactions to form polyphenylenes. The resulting fluorinated polymers are expected to exhibit enhanced thermal stability, lower surface energy, and specific optical and electronic properties, making them suitable for applications in high-performance coatings, membranes, and electronic devices.
Preparation of Functionalized Graphene Oxide
The functionalization of graphene oxide (GO) is crucial for tuning its properties and making it compatible with various matrices for applications in composites, sensors, and electronics. While direct functionalization using 2,3,6-Trifluoro-4-iodoaniline is not extensively documented, the use of structurally related compounds provides a clear blueprint for its potential application.
Research Findings: A notable study demonstrates the synthesis of nitrogen and iodine co-functionalized and reduced graphene (NI-rGO) using 4-iodophenylhydrazine (B78305) as a reductant and functionalizing agent. researchgate.net In this process, 4-iodophenylhydrazine simultaneously reduces the oxygen-containing groups on the GO surface and grafts nitrogen and iodine atoms onto the graphene basal planes and edges. researchgate.net This one-step method highlights the utility of iodine- and nitrogen-containing aromatic compounds in modifying graphene. The resulting NI-rGO material showed enhanced electrochemical characteristics, with the heteroatoms improving the activity for the oxygen reduction reaction (ORR). researchgate.net
The aniline group of 2,3,6-Trifluoro-4-iodoaniline offers alternative pathways for covalent functionalization of GO, which is rich in hydroxyl, epoxy, and carboxyl groups. sigmaaldrich.com The amine can react with epoxy groups on the GO surface via a ring-opening reaction or form amide bonds with carboxylic acid groups, a common method for linking proteins and other molecules to GO. sigmaaldrich.com This allows for the stable anchoring of the trifluoro-iodo-phenyl moiety to the graphene sheet, thereby imparting the unique electronic and interactive properties of the substituent to the nanomaterial.
The table below outlines a comparison between the established method using 4-iodophenylhydrazine and a proposed pathway for using 2,3,6-Trifluoro-4-iodoaniline.
Table 1: Comparison of GO Functionalization Agents
| Feature | 4-iodophenylhydrazine Method researchgate.net | Proposed 2,3,6-Trifluoro-4-iodoaniline Method |
|---|---|---|
| Functional Group | Hydrazine (B178648) (-NHNH₂) | Aniline (-NH₂) |
| Reaction Type | Reductive grafting | Nucleophilic addition / Amidation |
| Primary Role | Acts as both reducing and functionalizing agent | Primarily a functionalizing agent |
| Resulting Material | Nitrogen and iodine co-functionalized rGO (NI-rGO) | Trifluoro-iodo-phenyl functionalized GO |
| Key Advantage | Simultaneous reduction and functionalization | Tunable electronic properties from fluorine atoms |
Synthesis of Halogen-Bonded Liquid Crystals
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. This interaction is increasingly used to construct supramolecular materials, including liquid crystals. The strength of the halogen bond can be tuned by modifying the electron density on the halogen bond donor; electron-withdrawing substituents, such as fluorine atoms, enhance the electropositive character of the σ-hole on an adjacent iodine atom, making it a more potent halogen bond donor.
Research Findings: Research has established that polyfluorinated iodobenzenes are exceptional building blocks for creating halogen-bonded liquid crystals. For instance, co-crystallization of donors like iodopentafluorobenzene (B1205980) with halogen bond acceptors such as alkoxystilbazoles (which contain a pyridyl nitrogen as the Lewis base) leads to the formation of supramolecular complexes that exhibit liquid crystalline phases. The high directionality and strength of the N···I halogen bond induce the necessary molecular anisotropy for mesophase formation, even when the individual components are not liquid crystalline themselves.
While no studies explicitly report the use of 2,3,6-Trifluoro-4-iodoaniline for this purpose, its molecular structure makes it a prime candidate. It possesses the key features of a strong halogen bond donor: an iodine atom attached to an aromatic ring that is made electron-deficient by three fluorine atoms. The aniline group provides a site for further chemical modification, allowing for the incorporation of mesogenic units or polymerizable groups to create advanced functional materials.
Table 2: Properties of Halogen-Bond Donors for Liquid Crystal Formation
| Compound | Key Structural Feature | Role in Liquid Crystal Assembly |
|---|---|---|
| Iodopentafluorobenzene | Perfluorinated aromatic ring | Strong halogen bond donor, induces smectic phases |
| (E)-1-(4-(octyloxy)phenyl)-2-(2,3,5,6-tetrafluoro-4-iodophenyl)diazene | Tetrafluorinated iodo-azobenzene core | Photo-switchable halogen bond donor |
| 2,3,6-Trifluoro-4-iodoaniline (Proposed) | Trifluorinated iodo-aniline core | Potential strong halogen bond donor with a functional handle (-NH₂) for further synthesis |
Development of Chiral Catalysts and Ligands
The development of metal-free, enantioselective organocatalysis represents a significant advancement in asymmetric synthesis. princeton.edu Iodoarene-based catalysts have emerged as a promising class of organocatalysts, particularly in reactions involving hypervalent iodine chemistry. The aniline scaffold provides an excellent platform for the introduction of chirality.
Research Findings: Recent studies have detailed the synthesis of chiral iodoaniline-based catalysts for the α-functionalization of ketones. acs.org In this work, various iodoaniline precursors were utilized as the foundational building block. The general strategy involves attaching a chiral auxiliary, such as a derivative of lactic acid, to the iodoaniline framework. For example, 2-iodo-3-aminophenol was synthesized and reacted with tosyl chloride to protect the amine, followed by the introduction of a chiral moiety to create the final catalyst. acs.org These catalysts leverage the iodine atom for the reaction mechanism while the chiral scaffold dictates the stereochemical outcome.
2,3,6-Trifluoro-4-iodoaniline is an ideal starting material for developing new families of such chiral catalysts. The synthetic route would involve converting the aniline group into a chiral amide or another suitable chiral structure. The presence and specific placement of the three fluorine atoms can be expected to significantly influence the catalyst's properties by:
Modulating the electronic nature of the iodine atom, thereby affecting its reactivity.
Altering the solubility of the catalyst in different organic solvents.
Providing specific steric and electronic interactions in the catalyst's active site to enhance enantioselectivity.
Table 3: Synthetic Strategies for Chiral Iodoaniline-Based Catalysts acs.org
| Precursor | Key Synthetic Step | Target Catalyst Type |
|---|---|---|
| 3-Methoxyaniline | Iodination, then introduction of chiral lactate | Methoxy-substituted chiral iodoarene |
| 2-Iodo-3-nitroaniline | Reduction of nitro group, then introduction of chiral moiety | Amino-functionalized chiral iodoarene |
| 2-Amino-3-nitrophenol | Diazotization, reduction, then attachment of chiral auxiliary | Hydroxyl-functionalized chiral iodoarene |
| 2,3,6-Trifluoro-4-iodoaniline (Proposed) | Reaction of aniline with chiral acid chloride or isocyanate | Fluorine-tuned chiral iodoarene catalyst |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
Experimental probes are fundamental in deciphering the step-by-step processes of reactions involving 2,3,6-trifluoro-4-iodoaniline (B6215884). Techniques such as isotope labeling and trapping of reactive intermediates have been instrumental in confirming or ruling out proposed mechanistic pathways.
Deuterium (B1214612) labeling experiments are a powerful tool for tracing the fate of specific hydrogen atoms throughout a reaction sequence. By replacing a hydrogen atom with its heavier isotope, deuterium, chemists can monitor bond-breaking and bond-forming events, providing clarity on otherwise ambiguous mechanisms. For instance, in reactions where protonolysis or hydrogen atom transfer is a suspected step, the incorporation or lack of incorporation of deuterium from a deuterated solvent or reagent can provide definitive evidence for the involvement of that particular pathway.
In transition-metal-catalyzed cross-coupling reactions, a phenomenon known as "metal-walking" or "chain-walking" can occur, where the metal catalyst migrates along a carbon chain. This process can lead to the formation of various isomers and is a key consideration in reaction design. While specific studies detailing metal-walking events directly involving 2,3,6-trifluoro-4-iodoaniline are not prevalent in the reviewed literature, understanding this concept is crucial for predicting potential side products and optimizing reaction conditions in catalysis involving substituted aryl halides.
To determine if a reaction proceeds through a radical mechanism, radical trapping experiments are often employed. These experiments introduce a "radical trap," a molecule that readily reacts with and "traps" any radical species generated in the reaction mixture. The identification of the resulting trapped-radical product provides strong evidence for a radical pathway. For example, reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are commonly used as radical traps. In the context of reactions involving aryl iodides like 2,3,6-trifluoro-4-iodoaniline, particularly in photoredox or high-temperature conditions, the potential for single-electron transfer (SET) processes leading to radical intermediates is a significant consideration. researchgate.net
Theoretical and Computational Chemistry Approaches
Computational chemistry offers a powerful lens to examine the electronic structure and reactivity of molecules like 2,3,6-trifluoro-4-iodoaniline at a level of detail that is often inaccessible through experimental means alone. These theoretical studies can predict molecular properties, visualize orbitals, and calculate the energetic profiles of reaction pathways.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,3,6-trifluoro-4-iodoaniline, DFT studies can provide valuable information about its molecular geometry, electron density distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is critical for understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack and its behavior in oxidative addition reactions with transition metal catalysts. researchgate.net
Quantum chemical calculations are employed to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. By calculating the activation energies associated with different possible pathways, researchers can predict the most likely reaction mechanism. These calculations can be particularly insightful for complex, multi-step reactions involving 2,3,6-trifluoro-4-iodoaniline, helping to rationalize observed product distributions and guide the development of more efficient and selective synthetic methods.
Prediction of Regioselectivity and Stereoselectivity
The substitution pattern of 2,3,6-Trifluoro-4-iodoaniline, with three electron-withdrawing fluorine atoms and a bulky, polarizable iodine atom, presents a complex scenario for predicting the outcomes of its reactions. The regioselectivity of both electrophilic and nucleophilic aromatic substitution is a key consideration in its synthetic applications.
In the context of nucleophilic aromatic substitution (SNAr) , the fluorine atoms are expected to be the primary leaving groups due to their ability to stabilize the intermediate Meisenheimer complex through strong inductive effects. stackexchange.com The position of nucleophilic attack is directed by the combined electronic influence of all substituents. The fluorine at the 2-position is ortho to the activating amino group and meta to the iodine, while the fluorine at the 6-position is also ortho to the amino group and meta to the iodine. The fluorine at the 3-position is meta to the amino group and ortho to the iodine. Computational studies on related polyfluorinated compounds suggest that the site of substitution is often determined by the greatest stabilization of the anionic intermediate. researchgate.net
For electrophilic aromatic substitution , the directing effects of the substituents play a crucial role. The amino group is a powerful activating group and is ortho, para-directing. However, the strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack. The steric hindrance from the ortho fluorine and iodine atoms would also influence the position of substitution.
The prediction of regioselectivity can be further refined using computational methods such as Density Functional Theory (DFT), which can model the transition states and intermediates of potential reaction pathways.
| Reaction Type | Predicted Major Product | Rationale |
| Nucleophilic Aromatic Substitution | Substitution of the fluorine at the 2- or 6-position | Activation by the ortho amino group and stabilization of the Meisenheimer complex. |
| Electrophilic Aromatic Substitution | Substitution at the 5-position | The only available position that is ortho/para to the activating amino group, though sterically hindered. |
Analysis of Halogen and Fluorine Effects on Reactivity
The reactivity of 2,3,6-Trifluoro-4-iodoaniline is intricately governed by the interplay of the electronic and steric effects of its halogen substituents.
Fluorine Effects: The three fluorine atoms exert a strong collective electron-withdrawing inductive effect (-I effect), which significantly influences the molecule's reactivity.
Activation towards Nucleophilic Attack: The -I effect of the fluorine atoms depletes the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. This effect is paramount in stabilizing the negatively charged Meisenheimer complex formed during SNAr reactions, thereby lowering the activation energy of the rate-determining step. stackexchange.com
Deactivation towards Electrophilic Attack: Conversely, the electron-withdrawing nature of fluorine deactivates the ring towards electrophilic substitution by reducing its nucleophilicity.
Positional Effects: The position of the fluorine atoms relative to the reaction center is critical. Fluorine atoms ortho and para to a potential site of nucleophilic attack have a more pronounced activating effect than those in a meta position. researchgate.net In 2,3,6-Trifluoro-4-iodoaniline, the fluorines at positions 2 and 6 are ortho to each other and ortho to the amino group, creating a highly electron-deficient region.
Inductive and Mesomeric Effects: Iodine is the least electronegative of the halogens, and its inductive effect is weaker than that of fluorine. It can also exhibit a weak +M (mesomeric) effect by donating lone pair electrons to the ring.
Halogen Bonding: The iodine atom can act as a halogen bond donor, a non-covalent interaction that can influence crystal packing and interactions with other molecules. The strength of halogen bonds increases with the size and polarizability of the halogen atom, making iodine a potent halogen bond donor. nih.gov
Leaving Group Ability: While fluorine is typically displaced in SNAr reactions on polyfluorinated rings, iodine can also act as a leaving group in certain reactions, particularly those involving organometallic coupling partners.
The combination of multiple fluorine atoms and an iodine atom leads to a nuanced reactivity profile. For instance, studies on other polyhalogenated anilines have shown that fluorine substitution can modulate the hydrogen and halogen bonding capabilities of the molecule. researchgate.net
Spectroscopic Studies for Reaction Monitoring and Structural Elucidation of Intermediates (excluding basic compound identification)
Advanced spectroscopic techniques are invaluable for monitoring the progress of reactions involving 2,3,6-Trifluoro-4-iodoaniline and for identifying transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for studying reactions of polyfluorinated compounds. Changes in the chemical shifts and coupling constants of the fluorine nuclei can provide detailed information about the electronic environment and connectivity of the atoms, allowing for the tracking of substrate consumption and product formation. For instance, the conversion of a C-F bond to a C-Nu bond (where Nu is a nucleophile) would result in the disappearance of a specific fluorine signal and the potential appearance of new signals corresponding to the product.
¹H NMR is useful for monitoring changes related to the amino group and any new non-fluorinated groups introduced during a reaction. The chemical shift of the NH₂ protons can be sensitive to the electronic changes in the ring.
Infrared (IR) Spectroscopy: FT-IR spectroscopy can be employed to monitor reactions by observing changes in the vibrational frequencies of key functional groups. For example, the C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region, would be altered upon substitution. The N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹) can also provide information about hydrogen bonding and changes in the electronic structure of the aniline (B41778). researchgate.net
The table below illustrates hypothetical spectroscopic data changes that could be observed during a nucleophilic aromatic substitution reaction on 2,3,6-Trifluoro-4-iodoaniline.
| Spectroscopic Technique | Analyte | Expected Observation |
| ¹⁹F NMR | Reaction Mixture | Disappearance of the signal for the fluorine being substituted. Appearance of new fluorine signals with different chemical shifts and coupling patterns in the product. |
| ¹H NMR | Reaction Mixture | Shift in the NH₂ proton signals. Appearance of new signals corresponding to the incoming nucleophile. |
| FT-IR | Reaction Mixture | Decrease in the intensity of the C-F stretching band of the reactant. Appearance of new vibrational bands associated with the C-Nu bond and other structural changes in the product. |
Future Perspectives in 2,3,6 Trifluoro 4 Iodoaniline Chemistry
Emerging Synthetic Methodologies and Catalysis
The future of synthetic chemistry involving 2,3,6-Trifluoro-4-iodoaniline (B6215884) will likely be dominated by the development of more efficient and selective catalytic systems to functionalize its dual reactive sites. The electron-deficient nature of the aromatic ring, a consequence of the three fluorine atoms, alongside the steric hindrance around the amine and iodo groups, presents both challenges and opportunities for catalytic innovation.
Advanced Cross-Coupling Reactions: The carbon-iodine bond in 2,3,6-Trifluoro-4-iodoaniline is a prime target for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. uwaterloo.ca Future research will likely focus on the development of highly active and robust catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which have shown promise in coupling sterically demanding and electron-poor aryl halides. Furthermore, the exploration of nickel-based catalysts is an emerging area, offering a more sustainable and cost-effective alternative to palladium for these transformations. These advanced catalytic methods will enable the facile introduction of a wide array of substituents at the 4-position, paving the way for novel derivatives with tailored properties.
C-N Bond Formation and Amination: The amino group of 2,3,6-Trifluoro-4-iodoaniline offers a handle for the construction of more complex nitrogen-containing scaffolds. While traditional acylation and alkylation methods are applicable, future methodologies will likely gravitate towards more sophisticated C-N cross-coupling reactions. Recent advances in photoredox and electrochemical catalysis are opening new avenues for radical-based C-N bond formation under mild conditions. acs.orgnih.gov These methods could allow for the direct coupling of 2,3,6-Trifluoro-4-iodoaniline with a broader range of partners, including those that are incompatible with traditional thermal methods.
C-F Bond Functionalization: While the C-I bond is the more reactive site for traditional cross-coupling, the direct functionalization of the C-F bonds on the aniline (B41778) ring represents a significant, albeit challenging, frontier. Recent breakthroughs in transition-metal-catalyzed C-F bond activation, particularly with nickel and other base metals, suggest that the selective transformation of one or more of the fluorine atoms in 2,3,6-Trifluoro-4-iodoaniline could become a reality. researchgate.net This would unlock a vast new area of chemical space, allowing for the synthesis of unprecedented poly-functionalized aniline derivatives.
| Catalytic System | Reaction Type | Potential Application for 2,3,6-Trifluoro-4-iodoaniline | Future Research Direction |
| Palladium-NHC Complexes | Suzuki, Heck, Stille | Introduction of aryl, vinyl, and alkyl groups at the 4-position. | Development of catalysts for room-temperature couplings. |
| Nickel-Bipyridine Complexes | C-F Activation/Coupling | Selective functionalization of the C-F bonds. | Improving selectivity between the different C-F bonds. |
| Photoredox Catalysis | Radical C-N Coupling | Formation of new C-N bonds at the amino group. | Expanding the scope of coupling partners. |
| Electrocatalysis | Amination/Arylation | Green and efficient synthesis of derivatives. | Integration into flow chemistry systems for scalability. |
Novel Applications in Interdisciplinary Research Fields
The unique electronic and structural features of 2,3,6-Trifluoro-4-iodoaniline make it an attractive candidate for applications that span beyond traditional organic synthesis into various interdisciplinary fields.
Materials Science and Organic Electronics: The electron-deficient, fluorinated aromatic ring of 2,3,6-Trifluoro-4-iodoaniline is a desirable motif in the design of novel organic electronic materials. Fluorination is known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of organic molecules, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). uwaterloo.ca Future research could see the incorporation of the 2,3,6-trifluoro-4-iodoaniline core into larger conjugated systems to create new semiconducting polymers and small molecules with tailored electronic properties. The iodo-substituent serves as a convenient point for polymerization or further functionalization to fine-tune the material's performance.
Supramolecular Chemistry and Crystal Engineering: The presence of both a hydrogen-bond-donating amino group and a halogen-bond-donating iodine atom makes 2,3,6-Trifluoro-4-iodoaniline a fascinating building block for supramolecular chemistry. nih.govpurdue.edu Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, is increasingly being utilized for the rational design of complex solid-state architectures. researchgate.net Future studies will likely explore the co-crystallization of 2,3,6-Trifluoro-4-iodoaniline with various hydrogen and halogen bond acceptors to construct novel co-crystals, metal-organic frameworks (MOFs), and other supramolecular assemblies with interesting properties, such as porosity, non-linear optical activity, or unique host-guest chemistry.
Medicinal Chemistry and Drug Discovery: Fluorinated anilines are prevalent scaffolds in a wide range of pharmaceuticals due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The trifluorinated core of 2,3,6-Trifluoro-4-iodoaniline could be a valuable starting point for the synthesis of new bioactive molecules. The iodine atom provides a versatile handle for the introduction of various pharmacophores through cross-coupling reactions. Future research in this area will likely involve the synthesis and biological evaluation of libraries of 2,3,6-Trifluoro-4-iodoaniline derivatives as potential kinase inhibitors, antibacterial agents, or for other therapeutic targets.
| Interdisciplinary Field | Potential Role of 2,3,6-Trifluoro-4-iodoaniline | Key Features Utilized | Future Research Direction |
| Organic Electronics | Building block for organic semiconductors | Electron-deficient fluorinated ring, reactive iodo-group | Synthesis of novel polymers and small molecules for OPVs and OLEDs. |
| Supramolecular Chemistry | Tecton for crystal engineering | Hydrogen and halogen bond donating capabilities | Design of functional co-crystals and porous materials. |
| Medicinal Chemistry | Scaffold for drug discovery | Trifluorinated core, versatile iodo-handle for diversification | Synthesis of compound libraries for high-throughput screening. |
Computational Design of New Transformations and Derivatives
Computational chemistry is poised to play an increasingly integral role in unlocking the full potential of 2,3,6-Trifluoro-4-iodoaniline. In silico methods can provide valuable insights into the reactivity of this molecule and guide the rational design of new derivatives and synthetic methodologies.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of 2,3,6-Trifluoro-4-iodoaniline and predict the most favorable sites for reaction. For instance, computational studies can help to elucidate the subtle differences in the reactivity of the C-I versus the C-F bonds under various catalytic conditions, enabling the development of highly selective synthetic protocols. Furthermore, the modeling of transition states for different reaction pathways can aid in the design of more efficient catalysts.
Design of Novel Functional Molecules: Molecular modeling and in silico screening are powerful tools for the rational design of new functional molecules based on the 2,3,6-Trifluoro-4-iodoaniline scaffold. In medicinal chemistry, for example, docking studies can be used to predict the binding affinity of virtual libraries of derivatives to specific biological targets, prioritizing the synthesis of the most promising candidates. In materials science, computational methods can predict the electronic properties, crystal packing, and charge transport characteristics of new materials incorporating the 2,3,6-Trifluoro-4-iodoaniline core, accelerating the discovery of high-performance organic electronic materials.
Exploring Reaction Mechanisms: Computational studies can provide a detailed understanding of the mechanisms of new reactions involving 2,3,6-Trifluoro-4-iodoaniline. By mapping out the energy profiles of catalytic cycles and identifying key intermediates and transition states, researchers can gain insights that are often difficult to obtain through experimental means alone. This knowledge can then be used to optimize reaction conditions and develop next-generation catalysts with improved activity and selectivity.
| Computational Approach | Application to 2,3,6-Trifluoro-4-iodoaniline | Expected Outcome |
| Density Functional Theory (DFT) | Modeling of electronic structure and reaction pathways. | Prediction of reactivity, selectivity, and catalyst performance. |
| Molecular Docking | In silico screening of derivatives against biological targets. | Identification of potential new drug candidates. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of enzymatic reactions or interactions in complex environments. | Understanding of biological activity and metabolism. |
| Molecular Dynamics (MD) | Simulation of the bulk properties of materials. | Prediction of morphology and charge transport in organic electronics. |
Q & A
Q. What are the optimal synthetic routes for 2,3,6-Trifluoro-4-iodoaniline, and how can regioselectivity be controlled during halogenation?
Methodological Answer:
- Direct Iodination: Use iodination reagents like N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 50–60°C. Monitor regioselectivity via in situ NMR to confirm para-iodination .
- Fluorine Retention: Fluorine substituents are electron-withdrawing and may direct iodination to the para position. Verify regiochemistry via X-ray crystallography or NOESY NMR .
- Yield Optimization: A reference yield of 63% was reported for analogous iodoanilines using controlled stoichiometry and inert atmospheres .
Q. How should 2,3,6-Trifluoro-4-iodoaniline be characterized to confirm purity and structure?
Methodological Answer:
Q. What are the stability considerations for storing 2,3,6-Trifluoro-4-iodoaniline?
Methodological Answer:
- Storage Conditions: Store under argon at 2–8°C in amber vials to prevent photodegradation. Halogenated anilines degrade via radical pathways when exposed to light or moisture .
- Decomposition Monitoring: Track iodine loss via iodometric titration or TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 7:3) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2,3,6-Trifluoro-4-iodoaniline in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model electron density maps. The iodine atom’s σ-hole (electrophilic region) enhances Suzuki-Miyaura coupling efficiency with boronic acids .
- Solvent Effects: Simulate solvent polarity (e.g., THF vs. DMSO) on transition-state energy barriers. Polar solvents stabilize intermediates in Pd-catalyzed reactions .
Q. What analytical challenges arise in quantifying trace impurities in 2,3,6-Trifluoro-4-iodoaniline, and how can they be resolved?
Methodological Answer:
- Impurity Profiling:
- GC-MS with Derivatization: Derivatize amine groups with acetic anhydride to enhance volatility. Detect dehalogenated byproducts (e.g., 2,3,6-trifluoroaniline) at ppm levels .
- Contradiction Resolution: If LC-MS and GC-MS results conflict (e.g., false positives), validate via NMR or spiking experiments with synthetic standards .
Q. How does steric hindrance from fluorine substituents affect the compound’s utility in pharmaceutical intermediates?
Methodological Answer:
- Case Study: Fluorine’s small size allows dense substitution without steric clashes. Compare with 4-chloro-3-fluoro-2-iodoaniline, where chlorine’s bulk reduces coupling efficiency by 20% in Pd-mediated reactions .
- Bioactivity Testing: Use enzyme inhibition assays (e.g., tyrosine kinase) to evaluate fluorine’s impact on binding affinity. IC values correlate with halogen electronegativity .
Key Research Considerations
- Contradictions in Data: Discrepancies in iodination yields (e.g., 63% vs. 10% for analogs) may stem from solvent purity or trace metal catalysts. Use Chelex-treated solvents for metal-sensitive reactions .
- Advanced Applications: Explore use as a radiotracer precursor by substituting or . Purify via reverse-phase HPLC to isolate radioactive isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
